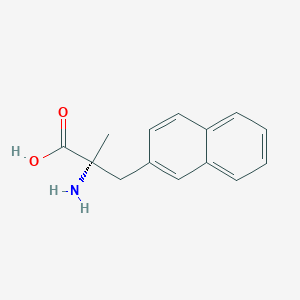
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is a chiral amino acid derivative. It features a naphthyl group attached to the β-carbon of the amino acid backbone, making it structurally unique. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Strecker Synthesis: : One common method for synthesizing (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde (in this case, 2-naphthaldehyde) with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at a controlled pH, with the temperature maintained around 0-5°C to prevent side reactions.
-
Enantioselective Synthesis: : Another approach involves the enantioselective synthesis using chiral catalysts or auxiliaries to ensure the production of the (2R)-enantiomer.
Reaction Conditions: This method often requires specific chiral ligands and catalysts, such as BINAP-Ru complexes, and is conducted under inert atmosphere conditions to avoid racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The naphthyl group can undergo oxidation reactions, typically forming naphthoquinones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
-
Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used.
-
Substitution: : The amino group can participate in substitution reactions, forming amides or other derivatives.
Reagents and Conditions: Typical reagents include acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Amides and other substituted products
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid serves as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for studying stereochemistry in biological processes.
Medicine
Research into (2R)-2-Amino-2-methyl-3-(2-naphthyl)prop
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m1/s1 |
InChI-Schlüssel |
KHIAMTDWCDARAE-CQSZACIVSA-N |
Isomerische SMILES |
C[C@@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


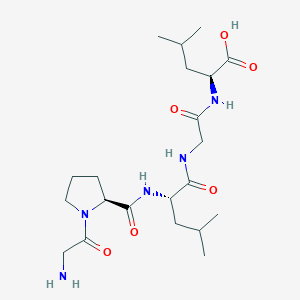
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

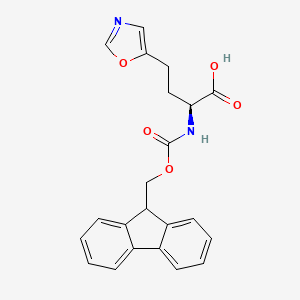
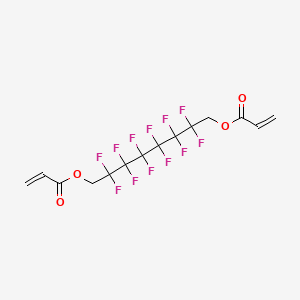
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
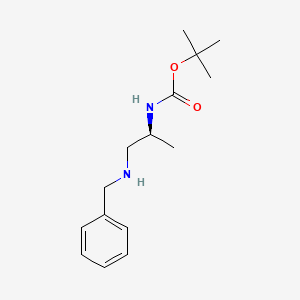
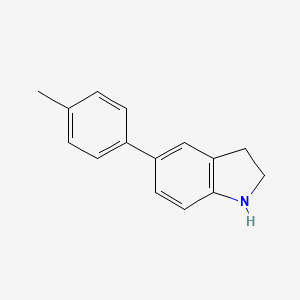
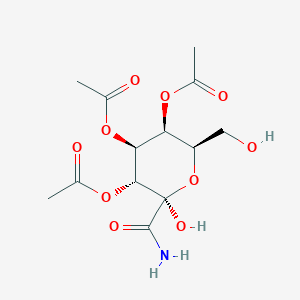

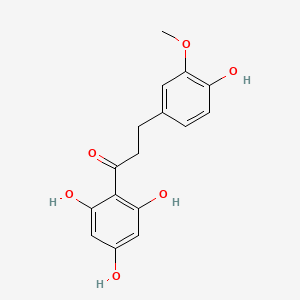


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
